3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The compound’s ability to form hydrogen bonds makes it a precise pharmacophore with a bioactive profile, allowing it to interact specifically with various target receptors .
Preparation Methods
The synthesis of 3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile, which is then heated under reflux in ethanol to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to bind to target receptors, inhibiting their activity. For example, it can inhibit enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects .
Comparison with Similar Compounds
3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar structural features but differ in their pharmacological activities and specific applications. The unique combination of benzyl and chlorophenyl groups in this compound contributes to its distinct bioactive profile and therapeutic potential .
Properties
Molecular Formula |
C17H13ClN4S |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-benzyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13ClN4S/c18-14-8-6-13(7-9-14)15-11-23-17-20-19-16(22(17)21-15)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
VNTCMXYIYQJGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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